molecular formula C29H23N3O B2998830 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-12-0

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2998830
CAS No.: 612041-12-0
M. Wt: 429.523
InChI Key: VMVPZZMPHFSINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system, and a benzyloxybenzyl group attached to the indole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins or enzymes, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the benzyloxybenzyl group with the indoloquinoxaline core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

9-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVPZZMPHFSINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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